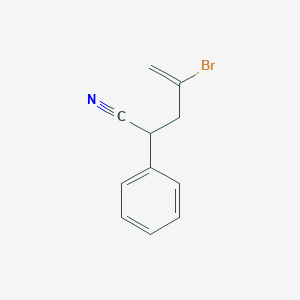

4-Bromo-2-phenylpent-4-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-phenylpent-4-enenitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Bromo-2-phenylpent-4-enenitrile (CAS No. 137040-93-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and pharmacokinetics of this compound, supported by relevant data tables and case studies.

This compound is characterized by its unique structure, which includes a bromine atom and a nitrile functional group. Its molecular formula is C11H10BrN, and it possesses significant lipophilicity, which may influence its biological activity.

Enzymatic Interactions

The compound interacts with various enzymes, particularly those involved in metabolic pathways. It has been shown to influence cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can lead to the formation of reactive intermediates that may affect cellular functions.

Table 1: Enzymatic Activity of this compound

| Enzyme Type | Effect on Activity | Reference |

|---|---|---|

| Cytochrome P450 | Inhibition | |

| Acid Phosphatase | Substrate | |

| Alkaline Phosphatase | Substrate |

Oxidative Stress

Research indicates that this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and apoptosis, highlighting the compound's potential cytotoxicity.

Gene Expression Modulation

The compound has been reported to modulate the expression of genes related to detoxification processes, such as glutathione S-transferases. This modulation suggests a role in cellular defense mechanisms against toxic substances.

DNA Interaction

At the molecular level, this compound can bind to DNA, forming adducts that may lead to mutations and genomic instability. This interaction is critical for understanding its potential carcinogenic effects.

| Mechanism | Description | Reference |

|---|---|---|

| DNA Adduct Formation | Leads to mutations | |

| Cytochrome P450 Interaction | Alters metabolic pathways | |

| Gene Expression Modulation | Affects detoxification gene expression |

Absorption and Distribution

The lipophilic nature of this compound suggests it is readily absorbed in aqueous biological environments. Its solubility profile indicates potential for widespread distribution in biological systems.

Metabolism

The primary metabolic pathway involves cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions such as glucuronidation or sulfation for excretion.

Case Studies

- In Vivo Toxicity Studies : Animal model studies have demonstrated that higher doses of this compound result in significant liver and kidney damage. Low doses showed minimal toxicity, indicating a dose-dependent effect.

- Cell Culture Experiments : In vitro studies using human cell lines revealed that exposure to the compound led to increased ROS production and subsequent apoptosis in a dose-dependent manner.

Eigenschaften

IUPAC Name |

4-bromo-2-phenylpent-4-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9(12)7-11(8-13)10-5-3-2-4-6-10/h2-6,11H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUOXYSNHJPTSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C#N)C1=CC=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568579 |

Source

|

| Record name | 4-Bromo-2-phenylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137040-93-8 |

Source

|

| Record name | 4-Bromo-2-phenylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.